Cas no 1003043-46-6 ((2,6-Diethoxypyridin-3-yl)boronic Acid)

(2,6-Diethoxypyridin-3-yl)boronic Acid 化学的及び物理的性質
名前と識別子
-
- B-(2,6-diethoxy-3-pyridinyl)-Boronic acid
- (2,6-Diethoxypyridin-3-yl)boronic acid
- Boronic acid, B-(2,6-diethoxy-3-pyridinyl)-
- 2,6-DIETHOXYPYRIDINE-3-BORONIC ACID
- (2,6-Diethoxypyridin-3-yl)boronic Acid
-
- MDL: MFCD11617267
- インチ: InChI=1S/C9H14BNO4/c1-3-14-8-6-5-7(10(12)13)9(11-8)15-4-2/h5-6,12-13H,3-4H2,1-2H3
- InChIKey: HTELBRAIBMTDOF-UHFFFAOYSA-N
- ほほえんだ: CCOC1=NC(=C(C=C1)B(O)O)OCC
計算された属性
- せいみつぶんしりょう: 211.10200
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
じっけんとくせい
- PSA: 71.81000
- LogP: -0.44120
(2,6-Diethoxypyridin-3-yl)boronic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM135883-5g |
(2,6-Diethoxypyridin-3-yl)boronic acid |
1003043-46-6 | 95% | 5g |
$517 | 2023-02-19 | |
Chemenu | CM135883-25g |
(2,6-Diethoxypyridin-3-yl)boronic acid |
1003043-46-6 | 95% | 25g |
$1470 | 2023-02-19 | |
TRC | D443015-100mg |
(2,6-Diethoxypyridin-3-yl)boronic Acid |
1003043-46-6 | 100mg |
$ 65.00 | 2022-06-05 | ||
abcr | AB389616-1 g |
2,6-Diethoxypyridine-3-boronic acid |
1003043-46-6 | 1g |
€212.00 | 2023-04-25 | ||
TRC | D443015-500mg |
(2,6-Diethoxypyridin-3-yl)boronic Acid |
1003043-46-6 | 500mg |
$ 185.00 | 2022-06-05 | ||
abcr | AB389616-1g |
2,6-Diethoxypyridine-3-boronic acid; . |
1003043-46-6 | 1g |
€170.60 | 2025-03-19 | ||
abcr | AB389616-5g |
2,6-Diethoxypyridine-3-boronic acid; . |
1003043-46-6 | 5g |
€409.30 | 2025-03-19 | ||
Ambeed | A217131-5g |
(2,6-Diethoxypyridin-3-yl)boronic acid |
1003043-46-6 | 95+% | 5g |
$470.0 | 2024-04-26 | |
A2B Chem LLC | AA01796-500mg |
(2,6-Diethoxypyridin-3-yl)boronic acid |
1003043-46-6 | 97% | 500mg |
$142.00 | 2024-01-05 | |
A2B Chem LLC | AA01796-250mg |
(2,6-Diethoxypyridin-3-yl)boronic acid |
1003043-46-6 | 97% | 250mg |
$92.00 | 2024-04-20 |
(2,6-Diethoxypyridin-3-yl)boronic Acid 関連文献
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
(2,6-Diethoxypyridin-3-yl)boronic Acidに関する追加情報
(2,6-Diethoxypyridin-3-yl)boronic Acid: A Comprehensive Overview
The compound (2,6-Diethoxypyridin-3-yl)boronic Acid with CAS number 1003043-46-6 is a significant molecule in the field of organic synthesis and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in its applications.
Structural Insights: The molecule (2,6-Diethoxypyridin-3-yl)boronic Acid consists of a pyridine ring substituted with ethoxy groups at positions 2 and 6, and a boronic acid group at position 3. This arrangement imparts the molecule with both electron-donating and electron-withdrawing functionalities, making it versatile for various chemical reactions. The pyridine ring's aromaticity contributes to its stability, while the boronic acid group facilitates cross-coupling reactions, a cornerstone in modern organic synthesis.
Synthesis Methods: The synthesis of (2,6-Diethoxypyridin-3-yl)boronic Acid typically involves multi-step processes that combine traditional organic chemistry techniques with modern catalytic methods. Recent studies have focused on optimizing these processes to enhance yield and purity. For instance, researchers have explored the use of palladium catalysts in Suzuki-Miyaura couplings to streamline the formation of the boronic acid group.
Applications in Materials Science: One of the most promising applications of (2,6-Diethoxypyridin-3-yl)boronic Acid lies in its use as a building block for advanced materials. Its ability to undergo cross-coupling reactions makes it ideal for constructing complex organic frameworks used in electronics and optoelectronics. Recent research highlights its role in synthesizing novel semiconducting materials with tailored electronic properties.
Biological Applications: Beyond materials science, (2,6-Diethoxypyridin-3-yl)boronic Acid has shown potential in drug discovery efforts. Its structural versatility allows for the creation of bioactive molecules that target specific cellular pathways. For example, studies have demonstrated its utility in synthesizing compounds with anti-inflammatory and anticancer properties.
Environmental Considerations: As with any chemical compound, understanding the environmental impact of (2,6-Diethoxypyridin-3-yl)boronic Acid is crucial. Researchers are investigating its biodegradability and toxicity to ensure sustainable practices in its production and application.
In conclusion, (2,6-Diethoxypyridin-3-yl)boronic Acid (CAS 1003043-46-6) stands as a testament to the ingenuity of modern organic chemistry. Its diverse applications and ongoing research advancements underscore its importance in both academic and industrial settings.
1003043-46-6 ((2,6-Diethoxypyridin-3-yl)boronic Acid) 関連製品
- 221006-70-8(2,6-dimethoxypyridin-3-ylboronic acid)
- 1218790-85-2(2-Propoxypyridine-3-boronic acid)
- 854373-97-0(2-Ethoxypyridine-3-boronic acid)
- 1150114-42-3((2-isopropoxypyridin-3-yl)boronic acid)
- 1218790-95-4(2-(isobutoxy)pyridine-3-boronic acid)
- 612845-44-0(2-ethoxy-5-pyridineboronic acid)
- 37576-04-8(1-(3-Chloro-propoxy)-2-nitro-benzene)
- 2411179-19-4(N-[3-[[(2S,3R)-2-(4-Chlorophenyl)tetrahydro-3-furanyl]amino]-3-oxopropyl]-2-propenamide)
- 1602127-82-1(1-(furan-2-yl)-2-(6-methylpiperidin-2-yl)ethan-1-one)
- 23824-24-0(1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline)
